Product packaging for benzenesulfonamide, n-chloro-4-methyl-, sodium salt(Cat. No.:CAS No. 127-65-1)

benzenesulfonamide, n-chloro-4-methyl-, sodium salt

Cat. No.: B1681348
CAS No.: 127-65-1
M. Wt: 228.65 g/mol
InChI Key: SJUGPXBWZCQTKM-UHFFFAOYSA-N
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Description

Chloramine-T, known chemically as Sodium N-Chloro-4-methylbenzenesulfonamide, is a versatile oxidizing agent and reagent with significant applications in biochemical and organic synthesis research. This white, crystalline powder (typically available as a trihydrate) is valued for its controlled oxidizing properties and is particularly essential in radioiodination procedures for labeling peptides and proteins . In biochemistry, Chloramine-T serves as a critical reagent for the electrophilic substitution of iodine onto tyrosine residues in peptides and proteins, a fundamental step in tracer creation for metabolic, imaging, and binding studies . The typical protocol involves mixing the protein solution with sodium iodide (e.g., 125I) and Chloramine-T, followed by termination of the reaction with a reducing agent like sodium metabisulfite . This method is favored for its efficiency, requiring only simple mixing steps. Its molecular structure, which resembles para-aminobenzoic acid, also allows it to disrupt bacterial metabolism, supporting its use as a disinfectant in research settings . In organic synthesis, Chloramine-T acts as a mild, cost-effective oxidant and a source of nitrogen anions and electrophilic cations . It is commonly employed as a cyclizing agent for synthesizing heterocycles such as aziridines, oxadiazoles, and pyrazoles . It also facilitates the Sharpless oxyamination process, converting alkenes into valuable vicinal aminoalcohols, which are important pharmacophores in drug discovery . Researchers should note that Chloramine-T is an air-sensitive solid with a melting point of 167–170 °C . It decomposes at temperatures above 130 °C and can release toxic chlorine gas, especially upon contact with acids . It is highly soluble in water, forming slightly basic solutions (pH ~8.5) . Proper handling precautions are essential: use personal protective equipment, ensure good ventilation, and avoid contact with skin, eyes, and respiratory tract . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, and must not be administered to humans or used in clinical treatment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2S.Na<br>C7H8ClNNaO2S B1681348 benzenesulfonamide, n-chloro-4-methyl-, sodium salt CAS No. 127-65-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

/Immunoglobulin E/ mediation is a possible mechanism of action for induction of environmental or occupational asthma by Chloramine T. /from table/
The major elastase inhibitor of human serum, alpha-1 proteinase inhibitor (A1PI), is susceptible to oxidative inactivation by a variety of agents, including chloramine T. We have examined the effects of chloramine T on the catalytic activity of porcine pancreatic (PPE) and human leukocyte elastase (HLE) and on the elastase inhibitory capacity of hamster, rat, and human serum as well as pure human A1PI. Both PPE and HLE, but not trypsin, were inhibited in a concentration-dependent manner by concentrations of chloramine T >0.1 mM. The abilities of rat and human serum and pure human A1PI to inhibit both PPE and HLE were inhibited in a concentration-dependent manner by chloramine T. In contrast only the ability of hamster serum to inhibit HLE was altered by exposure to chloramine T: inhibition of PPE was not effected. Gel exclusion chromatography disclosed the existence of two major peaks of elastase inhibitory activity in hamster plasma: one, with an approximate molecular weight of 55 K, eluting in the region of A1PI that was sensitive to chloramine T inactivation and one with a molecular weight of approximately 180 K which was chloramine T insensitive. The parenteral administration of chloramine T to hamsters resulted in a modest and transient diminution of the serum HLE inhibitory activity and an equally modest and transient elevation of PPE inhibitory activity.
Treatment of human erythrocyte membranes with active forms of chlorine (... chloramine T) resulted in a concentration-dependent inhibition of the membrane Na(+), K(+)- and Mg(2+)-ATPases. Membrane protein thiol group oxidation was consistent with inactivation of enzymes and preceded oxidation of tryptophan residues and chloramine formation.
The hypothesis that chloramine-T stimulates the basal Na+ efflux in barnacle fibers as the result of the entry of trigger Ca2+ into the myoplasm from the bathing medium was examined in this study. Two reasons for doing so can be given. One is that the oxidant is known to abolish inactivation in sodium and potassium channels. The other is that L-type Ca2+ channels are present in barnacle fibers, and an increase in internal free Ca2+ in these fibers is known to ... (i) Chloramine-T exerts a biphasic effect on the Na+ efflux: inhibition is followed by stimulation, the threshold concentration being 10-5 M. This is also found to be the threshold concentration for shortening of these fibers. ... (vii) The dose-response curve for chloramine-T shows a shift to the left in poisoned fibers. (viii) The magnitude of the rise in light emission depends on the external Ca2+ concentration. A rise fails to take place in the nominal absence of external Ca2+. Taken together, these results support the above hypothesis that chloramine-T causes the entry of trigger Ca2+ into the myoplasm from the outside and provide evidence that stimulation of the Na+ efflux is associated not only with this event but also with a reduced Na+ gradient resulting from inhibition of the membrane Na+/K(+)-ATPase system by the oxidant.
... The effect of chloramine-T on the inactivation of IK1 was examined in guinea-pig ventricular myocytes using the patch-clamp technique. Chloramine-T (2 mM) irreversibly inhibited the time-dependent decay of whole-cell IK1 inactivation. As a result, the negative slope region of the current-voltage (I-V) relationship was abolished. In cell-attached single channel recordings, the number of active channels in the patch decreased with time during the voltage-clamp step to the K+ equilibrium potential (EK) of -100 mV. Chloramine-T prevented this time-dependent decrease in channel number, and ensemble averaged currents exhibited abolishment of time-dependent decay of channel activity at EK -100 mV.

CAS No.

127-65-1

Molecular Formula

C7H8ClNO2S.Na
C7H8ClNNaO2S

Molecular Weight

228.65 g/mol

IUPAC Name

sodium chloro-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C7H8ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5,9H,1H3;

InChI Key

SJUGPXBWZCQTKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.[Na]

Appearance

Solid powder

Color/Form

White or slightly yellow crystals or crystalline powder

density

Density (trihydrate): 1.4 g/cm³

flash_point

192Â °C c.c. (trihydrate)

melting_point

170-177 °C decomposes

Other CAS No.

127-65-1
149358-73-6

physical_description

White or slightly yellow crystals or crystalline powder;  [HSDB]
WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.

Pictograms

Corrosive; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

144-86-5 (Parent)

shelf_life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

solubility

Insoluble in benzene, chloroform, and ether;  decomposed by alcohol
Soluble in water.
Solubility in water, g/100ml at 25Â °C: (good, trihydrate)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acti-chlore, AI3-18426C, Aktivin, Anexol, Aseptoclean, Berkendyl, Caswell No. 170, Chloralone, Chloramine T, Chloramine-T, Chlorasan, Chlorazan, Chloraseptine, Heliogen, HSDB 4303, Monochloramine T, Tosylchloramide sodium

Origin of Product

United States

Synthetic Methodologies of Chloramine T and Its Derivatives

Established Synthetic Pathways for Chloramine-T

The production of Chloramine-T primarily relies on the chlorination of its precursor, p-toluenesulfonamide (B41071), under specific alkaline conditions.

Synthesis from p-Toluenesulfonamide Precursors

The most common and established method for synthesizing Chloramine-T involves the reaction of p-toluenesulfonamide with chlorine gas in the presence of a sodium hydroxide (B78521) solution. chemicalbook.comresearchgate.net This process can be viewed as the oxidation of p-toluenesulfonamide by sodium hypochlorite (B82951), which is generated in situ from the reaction of sodium hydroxide with chlorine. researchgate.net The reaction typically proceeds to yield Chloramine-T in yields ranging from 75% to 95%. chemicalbook.comresearchgate.net

Process Optimization in Chloramine-T Production

Optimization efforts in Chloramine-T production often focus on enhancing yield, purity, and crystal morphology. One notable optimization strategy involves cooling crystallization techniques to produce large granular Chloramine-T. This method can achieve product yields exceeding 95%. google.com

An example of process optimization through controlled crystallization is illustrated in the table below, showcasing variations in solvent ratios and temperatures to influence yield:

Table 1: Optimized Crystallization Conditions for Large Granular Chloramine-T

Chloramine-T Crude Product (g)Aqueous Ethanolic Solution Volume (mL)Ethanol:Water Volume RatioHeating Temperature (°C)Yield (%)
251755:150Not specified (process description)
351408:140Not specified (process description)
301806:15070

Data derived from google.com.

This method involves dissolving the crude Chloramine-T in an ethanol-water mixture, heating to ensure complete dissolution, followed by controlled cooling and the addition of seed crystals to promote the growth of large granules. google.com

Derivatization Strategies for Chloramine-T Analogs

Chloramine-T's utility extends significantly into the synthesis of various derivatives and the modification of organic molecules, primarily due to its ability to act as a source of electrophilic chlorine and a nitrogen anion. researchgate.net

Structural Modifications and their Synthetic Routes

Chloramine-T serves as a versatile reagent for introducing chlorine atoms or sulfonylamide moieties into organic compounds. It can act as an exceptionally proficient chlorinating agent, for instance, in the synthesis of 3-chloro-imidazo[1,2-a]pyridines under solvent-free conditions, often without the need for column chromatography for purification. acs.org This chlorination technique is carried out in open air, and typically, no overchlorination or formation of oxidized, dimeric, or higher oligomeric species is observed. acs.org

Optimization of chlorination reactions using Chloramine-T has shown that using 1.5 equivalents of Chloramine-T at 80 °C for 4 hours can significantly increase the yield of desired chlorinated products. acs.org

Table 2: Optimization of Imidazoheterocycle Chlorination with Chloramine-T

EntryChlorinating Agent (1 equiv)SolventTemperature (°C)Isolated Yield (%)
1Chloramine-TDCERoom Temperature66
2Chloramine-TDMSORoom Temperature35
3Chloramine-TToluene (B28343)Room Temperature40
4Chloramine-TEtOHRoom Temperature47
5Chloramine-T (1.5 equiv)Neat80Significant High Yield (optimized condition) acs.org

Data derived from acs.org.

Beyond direct chlorination, Chloramine-T derivatives, such as those of other arylsulfonamides (e.g., phenyl, o-tolyl, p-chlorophenyl, p-nitrophenyl, and o-carboalkoxyphenyl), are successfully employed in catalytic oxyaminations of olefins. orgsyn.org Furthermore, Chloramine-T can react with sodium bromide (NaBr) and sodium iodide (NaI) to generate bromine monochloride (BrCl) and iodine monochloride (ICl), respectively. researchgate.net It also mediates the cycloaddition of aldoximes to alkenes, leading to the formation of various isoxazolines. researchgate.net

Preparation of N-Arylsulfonyl Aziridines from Chloramine-T Derivatives

Chloramine-T and its derivatives serve as effective nitrogen sources for the aziridination of olefins, a crucial transformation in organic synthesis for generating nitrogen-containing functional compounds. researchgate.netnepjol.inforsc.orgacs.org These reactions are often facilitated by transition metal catalysts, including copper, osmium, rhodium, and zirconium complexes. researchgate.netorgsyn.orgrsc.orgacs.org

For instance, the aziridination of trans-stilbene (B89595) with Chloramine-T derivatives in the presence of phenyltrimethylammonium (B184261) tribromide (PTAB) as a catalyst yields trans-2,3-diphenyl-N-arylsulfonyl aziridines in good yields, with an observed yield of 81.24% for the title compound. nepjol.info The presence of the electron-withdrawing N-arylsulfonyl group renders these aziridines highly electrophilic, making them susceptible to nucleophilic attack and thus valuable synthetic intermediates. nepjol.info

A proposed mechanism for alkene aziridination utilizing Chloramine-T with a zirconium catalyst involves the formation of a zirconooxaziridine complex as the active catalytic species. rsc.org Another synthetic route involves the treatment of catalytically generated α-chloroamines with a base to form the aziridine (B145994) ring in a one-pot process. rsc.org Additionally, Chloramine-T has been used in the organocatalytic synthesis of N-tosylimines in aqueous media. acs.org

Reaction Mechanisms and Kinetic Studies of Chloramine T

Fundamental Mechanistic Pathways

Chloramine-T's chemical versatility is rooted in its ability to generate highly reactive intermediates and participate in various transfer reactions.

When dissolved in water, Chloramine-T undergoes hydrolysis to produce hypochlorous acid (HOCl) and p-toluenesulfonamide (B41071). uni.lu This hydrolysis reaction is a key pathway for its oxidizing and chlorinating capabilities. Hypochlorous acid (HOCl) is a powerful oxidizing and chlorinating agent, and its concentration is significantly influenced by pH, as it exists in equilibrium with its conjugate base, hypochlorite (B82951) (OCl⁻). uni.lusigmaaldrich.com The pKₐ of HOCl is approximately 7.5 in aqueous media, meaning HOCl predominates below this pH, while OCl⁻ is more prevalent at higher pH values. sigmaaldrich.com

The hydrolysis can be represented as: CH₃C₆H₄SO₂NClNa + H₂O ⇌ HOCl + CH₃C₆H₄SO₂NHNa (p-toluenesulfonamide sodium salt) uni.lu

Beyond the generation of HOCl, Chloramine-T can also directly transfer a chlorine atom to a substrate. uni.lu This direct chlorination mechanism is particularly relevant in reactions with nucleophilic sites. For instance, in biochemical applications, Chloramine-T is frequently used to introduce chlorine into tyrosine residues within proteins. uni.lu The process involves the transfer of the chlorine atom from Chloramine-T to the nucleophilic site on the substrate, yielding chlorinated tyrosine and p-toluenesulfonamide as a byproduct. uni.lu Chlorine transfer from Chloramine-T to secondary amines has been observed to be second order and independent of p-toluenesulfonamide concentration, suggesting direct interaction rather than disproportionation to dichloramine-T. cenmed.com This mechanism can involve either the ionized or un-ionized species of Chloramine-T reacting with the amine. cenmed.com

Chloramine-T is recognized for its dual functionality, acting as a source of both nitrogen anions and electrophilic cations, specifically a halonium cation (Cl⁺). wikipedia.orgfishersci.nlamericanelements.com This characteristic allows it to participate in a diverse range of molecular transformations in organic synthesis. americanelements.com The presence of active (electrophilic) chlorine in Chloramine-T makes its reactivity similar to that of sodium hypochlorite. wikipedia.orgfishersci.nl This electrophilic character is crucial for chlorination reactions, where the Cl⁺ species attacks electron-rich centers. wikipedia.org

Detailed Mechanistic Investigations in Oxidation Reactions

The oxidative power of Chloramine-T has been extensively studied across various organic substrates, with kinetic investigations providing insights into the rate-determining steps and active species involved.

Chloramine-T acts as a mild oxidant for numerous organic moieties. americanelements.com The kinetics and mechanisms of these oxidation reactions are highly dependent on the substrate and reaction conditions, particularly pH.

Oxidation of Aldehydes: Kinetic studies on the oxidation of aliphatic aldehydes, such as acetaldehyde, propionaldehyde, n-butyraldehyde, and iso-butyraldehyde by Chloramine-T in alkaline media, have revealed consistent kinetic profiles. mpg.denih.gov The reactions typically exhibit first-order dependence on both the aldehyde and Chloramine-T concentrations. mpg.denih.gov The order with respect to alkali concentration is found to be approximately unity (ranging from 0.8 to 0.90). mpg.denih.gov The proposed mechanism for these oxidations involves the interaction of the enol anion of the aldehyde with Chloramine-T in the rate-determining step, leading to the formation of corresponding carboxylic acids as products. mpg.denih.gov

Kinetic Data for Aldehyde Oxidation by Chloramine-T (Alkaline Medium) mpg.de

AldehydeOrder in [Aldehyde]Order in [Chloramine-T]Order in [OH⁻]
Acetaldehyde110.8 - 0.90
Propionaldehyde110.8 - 0.90
n-Butyraldehyde110.8 - 0.90
iso-Butyraldehyde110.8 - 0.90

Oxidation of Sulfoxides: Chloramine-T has been implicated in the oxidation of sulfides to sulfimides. For instance, the reaction of Chloramine-T with methyl p-tolyl sulfide (B99878) to yield the corresponding sulfimide (B8482401) is suggested to proceed via a nitrene transfer mechanism, often requiring a copper(I) catalyst. nih.gov This highlights Chloramine-T's capacity as a nitrene transfer agent in certain catalytic systems. nih.gov

Oxidation of Anilines and Amino Acids: Chloramine-T can react with anilines to afford N-sulfonylguanidines, with experimental evidence suggesting the initial formation of N-chloroanilines as intermediates. nih.gov In the oxidation of amino acids by Chloramine-T, kinetic and mechanistic studies show varied behavior depending on pH. ereztech.com At pH values greater than 3, the oxidations are generally first order with respect to the amino acid, although some, like valine and arginine, exhibit Michaelis-Menten kinetics. ereztech.com Below pH 3, the active species are suggested to be HOCl or H₂OCl⁺, formed in a partly rate-determining step from Chloramine-T, with little dependence on amino acid concentrations. ereztech.com Conversely, at high pH, the Chloramine-T anion is proposed as the active oxidant. ereztech.com

Many oxidation reactions involving Chloramine-T, particularly in alkaline media, are slow and benefit significantly from catalysis by metal ions. easychem.org Platinum group metal ions, such as Osmium(VIII) easychem.orgcmdm.tw and Iridium(III) wikidata.org, have been identified as effective homogeneous catalysts.

Osmium(VIII) Catalysis: Osmium(VIII) (typically as OsO₄) effectively catalyzes Chloramine-T oxidations, especially in alkaline solutions. For example, the oxidative decolorization of Eriochrome Black T (EBT) by Chloramine-T, catalyzed by Osmium(VIII) in alkaline medium, shows a first-order dependence on both [Chloramine-T]₀ and [EBT]₀, with a fractional order dependence on [OH⁻] and [Os(VIII)]. cmdm.tw The catalyzed reaction is significantly faster than the uncatalyzed one. cmdm.tw

Kinetic Parameters for Os(VIII)-Catalyzed Decolorization of Eriochrome Black T by Chloramine-T (Alkaline Medium, 303 K) cmdm.tw

ParameterValue
Order in [Chloramine-T]₀1
Order in [Eriochrome Black T]₀1
Order in [OH⁻]Fractional
Order in [Os(VIII)]Fractional

Iridium(III) Catalysis: Iridium(III) chloride complexes serve as homogeneous catalysts for the oxidation of various substrates by Chloramine-T. For instance, the Ir(III)-catalyzed oxidation of paracetamol by Chloramine-T in acidic perchloric acid medium exhibits first-order kinetics with respect to [Chloramine-T], [paracetamol], and [Cl⁻] at lower concentrations, tending towards zero-order at higher concentrations. wikidata.org A first-order dependence on [Ir(III)] is observed, and the reaction rate decreases with increasing [H⁺] and p-toluenesulfonamide concentration. wikidata.org

Kinetic Parameters for Ir(III)-Catalyzed Oxidation of Paracetamol by Chloramine-T (Acidic Medium, 308 K) wikidata.org

ParameterValue
Order in [Chloramine-T]1 (at lower conc.)
Order in [Paracetamol]1 (at lower conc.)
Order in [Cl⁻]1 (at lower conc.)
Order in [Ir(III)]1
Effect of [H⁺]Inverse
Effect of [p-toluenesulfonamide]Decreases rate

Palladium(II) Catalysis: Palladium(II) complexes have also been shown to catalyze Chloramine-T oxidations. For example, the oxidation of glycolic acid by Chloramine-T, catalyzed by a palladous chloride complex in alkaline medium, shows first-order dependence on the oxidant at lower concentrations, shifting to zero-order at higher concentrations. fishersci.pt It exhibits first-order dependence on both glycolic acid and the Pd(II) catalyst. fishersci.pt

Copper Catalysis: Copper complexes, particularly Cu(I)-diimine complexes, are effective catalysts for C-H amination reactions using anhydrous Chloramine-T as a nitrenoid source. nih.gov These reactions can yield tosyl-protected amines and involve a kinetic isotope effect, suggesting a mechanistic pathway that is sensitive to the electronic character of substrates and ligands. nih.gov Copper(I) chloride in combination with calix americanelements.compyrrole has also been shown to catalyze the aziridination of alkenes by Chloramine-T, with the calix americanelements.compyrrole potentially activating the Cu-Cl bond and enhancing Chloramine-T solubility. fishersci.pt

These detailed mechanistic and kinetic investigations underscore Chloramine-T's complex reactivity, which is highly tunable by controlling environmental factors such as pH, solvent polarity, and the presence of specific metal ion catalysts.

Role of Solvent Polarity and Ionic Strength on Reaction Pathways

The kinetics and mechanisms of reactions involving Chloramine-T can be significantly influenced by solvent polarity and ionic strength. In some oxidation reactions, such as the oxidation of L-threonine by Chloramine-T in acidic media, a decrease in the dielectric constant of the medium (e.g., by adding methanol) has been observed to decrease the reaction rate researchgate.net. Conversely, an increase in ionic strength can increase the reaction rate in certain contexts, particularly in alkaline media where reactions might involve charged species researchgate.netorientjchem.orgelectrochemsci.org. However, in other reactions, such as the oxidation of lactic acid by Chloramine-T in sulfuric acid medium, variations in dielectric constant and ionic strength have been reported to have no effect on the reaction rate sapub.orgresearchgate.net. Similarly, in the Ir(III)-catalyzed oxidation of D-Mannitol by Chloramine-T in acidic medium, the ionic strength of the medium showed a negligible effect researchgate.net. These varied observations highlight the substrate- and condition-specific nature of solvent polarity and ionic strength effects on Chloramine-T reactions.

Detailed Mechanistic Investigations in Chlorination Reactions

Chloramine-T acts as an effective chlorinating agent, and its mechanisms are explored in various contexts, including the chlorination of organic substrates and chlorine exchange with amines.

Chlorination of Organic Substrates (e.g., Imidazoheterocycles, Ketones)

Chloramine-T is an effective reagent for the chlorination of organic substrates, including imidazoheterocycles. For instance, an environment-friendly method has been developed for the C-3 chlorination of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazole (B1210989) scaffolds using Chloramine-T under neat conditions at room temperature acs.orgnih.gov. The proposed mechanism for the chlorination of imidazoheterocycles suggests that Chloramine-T can undergo disproportionation in the presence of moisture to form dichlorosulfonamide or hypochlorous acid, both of which are effective chlorinating agents acs.orgnih.gov. A rapid nucleophilic attack by the imidazopyridine on a Cl⁺ cation then leads to the chlorinated product acs.org.

Chlorine Exchange Mechanisms with Amines

The kinetics and mechanisms of chlorine transfer from Chloramine-T to various amines have been extensively studied. These reactions are typically second order and are independent of p-toluenesulfonamide concentration, indicating that disproportionation of Chloramine-T to dichloramine-T is not involved in the rate-determining step nih.gov. Two main mechanisms have been proposed for chlorine exchange:

Ionic Mechanism : Reaction between the ionized species of Chloramine-T and the ionized amine nih.gov.

Nonionic Mechanism : Reaction between the un-ionized species of Chloramine-T and the un-ionized amine nih.govnih.gov.

The second-order, pH-independent rate constants for the ionic and nonionic mechanisms have been calculated as 1.6 M⁻¹s⁻¹ and 5 × 10⁶ M⁻¹s⁻¹, respectively nih.gov. While kinetically indistinguishable, the rate constant for the nonionic mechanism aligns with those observed for similar chlorination reactions involving nonionizable chloramines nih.gov. A proposed mechanism for this chlorine exchange often involves a cyclic, six-membered transition state incorporating a water molecule nih.govnih.gov.

Influence of pH on Chlorinating Species

The pH of the solution significantly influences the speciation and reactivity of Chloramine-T. In aqueous solutions, Chloramine-T undergoes dissociation, hydrolysis, and disproportionation, leading to the formation of various species such as HOCl, OCl⁻, R-NCl⁻, R-NHCl, R-NCl₂, R-NH₂, and R-NH⁻ (where R = CH₃-C₆H₄-SO₂) nih.gov. The equilibrium concentrations of these species are a function of both Chloramine-T concentration and pH nih.gov.

At pH values greater than 7, the majority of the oxidation capacity is present as R-NCl⁻ (e.g., 99.6% at pH 7, 99.96% at pH 8) nih.gov. Conversely, at pH values less than 3, the active species are primarily R-NHCl and R-NCl₂ nih.gov. The concentration of "free chlorine" (HOCl + OCl⁻) is surprisingly low across the entire concentration and pH range, with a maximum HOCl concentration of only 2 × 10⁻⁷ moles/L nih.gov. This suggests that the N-chlorinated toluene (B28343) sulfonamide species (R-NCl⁻, R-NHCl, and R-NCl₂) are primarily responsible for the oxidizing and disinfecting properties of Chloramine-T, especially in the concentration ranges relevant for practical applications (greater than 0.1%) nih.gov.

The toxicity of Chloramine-T to aquatic organisms, such as fish, has also been shown to increase significantly with decreasing pH fda.govnativefishlab.net. For example, at pH 6.5, Chloramine-T was approximately six times more toxic to rainbow trout and channel catfish compared to pH 9.5 nativefishlab.net.

Nitrene Transfer Mechanisms

Chloramine-T can also act as a nitrene source, particularly in aziridination processes.

Aziridination Processes Mediated by Chloramine-T

Chloramine-T serves as a quantitative source of nitrogen in the aziridination of alkenes, leading to the formation of N-tosylaziridines rsc.org. These reactions are crucial for synthesizing aziridines, which are valuable building blocks in organic synthesis and possess important biological properties rsc.orgnepjol.infoacs.org.

One well-studied aziridination process is catalyzed by bromine species, often initiated by a Br⁺ source nepjol.infogoogle.com. The mechanism involves the reaction of an olefin with a Br⁺ source to form a bromonium ion, which is then opened by the nucleophilic TsNCl⁻ (Chloramine-T anion) to yield a β-bromo-N-chloro-N-toluenesulfonamide intermediate nepjol.infogoogle.com. This intermediate is subsequently reduced, followed by cyclization to form the aziridine (B145994) nepjol.infogoogle.com. The resultant Br⁻X species then regenerates the Br⁺ ion, initiating another catalytic cycle google.com.

For instance, in the bromine-catalyzed aziridination of trans-stilbene (B89595) with Chloramine-T derivatives, the phenyltrimethylammonium (B184261) tribromide (PTAB) catalyst provides the positive bromine species (Br-X) nepjol.info. The trans-stilbene reacts with Br⁺ to form a bromonium ion, which is opened by TsNCl⁻ to form β-N-chloro-N-toluenesulfonamide nepjol.info. Subsequent steps lead to the trans-2,3-diphenyl-N-arylsulfonyl aziridines nepjol.info.

Another approach involves zirconooxaziridine-promoted aziridination of alkenes using Chloramine-T as the nitrogen source, yielding high yields and diastereoselectivities rsc.org. Initial mechanistic data suggest a highly associative mechanism for this transformation rsc.org. Additionally, metal-free aziridination processes using Chloramine-T have been developed, often involving combinations like NaIO₄/alkali metal bromide/H⁺ google.com.

Applications of Chloramine T in Advanced Organic Synthesis

As an Oxidizing Agent in Complex Molecule Synthesis

Chloramine-T is a potent oxidizing agent employed in numerous synthetic strategies. wikipedia.org It facilitates reactions by acting as a source of hypochlorite (B82951) in aqueous solutions or through direct interaction with substrates, leading to the formation of new functional groups or molecular frameworks. patsnap.comatamanchemicals.com

A prominent application of Chloramine-T is in the oxidative cyclization of N-acylhydrazones to synthesize 1,3,4-oxadiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. researchgate.netacs.orgbiointerfaceresearch.com This method provides a valuable alternative to other oxidizing agents like iodine/mercuric oxide, often resulting in higher yields. mdpi.com The reaction involves the intramolecular cyclization of hydrazones, where Chloramine-T serves as the key oxidant to facilitate the ring closure. researchgate.netisca.me This process is widely applicable for creating diversely substituted 1,3,4-oxadiazoles. biointerfaceresearch.comisca.me For instance, various INH (Isoniazid) hydrazones can be effectively cyclized using Chloramine-T to produce a series of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net Similarly, it is used to synthesize fused triazolothiadiazoles and other heterocycles like isoxazoles through oxidative cyclization pathways. wikipedia.orgatamanchemicals.comsigmaaldrich.comscientificlabs.ie

Table 1: Examples of Oxidative Cyclization using Chloramine-T to Synthesize 1,3,4-Oxadiazoles

Starting Material (Hydrazone)Oxidizing AgentProductYield (%)Reference
AroylhydrazonesChloramine-T in ethanol2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan derivatives78-91% mdpi.com
INH HydrazonesChloramine-T1,3,4-Oxadiazole derivativesNot specified researchgate.net
Aryl Hydrazones derived from 5-bromo-2-thiophene-carboxaldehydeChloramine-T2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazolesGood isca.me
N-heteroaryl-substituted hydrazonesChloramine-TFused 3,6-disubstituted triazolothiadiazolesNot specified atamanchemicals.comsigmaaldrich.com

Chloramine-T also functions as a dehydrogenating agent, facilitating the formation of unsaturated bonds through oxidation. A key example is the synthesis of nitrile imines from the oxidative dehydrogenation of N-(nitrobenzyl)-imidazole aldehyde hydrazine (B178648) or aromatic aldehyde phenylhydrazones. sigmaaldrich.comatamanchemicals.comsigmaaldrich.comscientificlabs.ie These highly reactive nitrile imines are valuable intermediates in the synthesis of various heterocyclic compounds through cycloaddition reactions. sigmaaldrich.com

The selective oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. jst.go.jp Chloramine-T is an effective reagent for this purpose, capable of converting primary alcohols to aldehydes and secondary alcohols to ketones. researchgate.netjst.go.jp This oxidation can be performed using Chloramine-T alone, particularly for benzylic alcohols, or in combination with a catalyst to enhance efficiency and scope. researchgate.netjst.go.jp

A noteworthy development is the use of a catalytic amount of indium(III) triflate with Chloramine-T in acetonitrile, which provides an efficient and mild method for the oxidation of benzylic alcohols. jst.go.jpnih.gov Primary benzylic alcohols are converted to their corresponding aldehydes in good yields, while secondary benzylic alcohols are oxidized to ketones in high yields, without significant formation of byproducts. jst.go.jpnih.gov Another system involves a silica (B1680970) gel-DABCO catalyst for the oxidation of alcohols to aldehydes with Chloramine-T. organic-chemistry.org

Table 2: Catalytic Oxidation of Alcohols to Carbonyl Compounds using Chloramine-T

Substrate (Alcohol)Catalyst/Co-reagentProductYield (%)Reference
Primary Benzylic AlcoholsIndium(III) triflateBenzaldehydesGood jst.go.jpnih.gov
Secondary Benzylic AlcoholsIndium(III) triflateBenzophenones/AcetophenonesHigh jst.go.jpnih.gov
Various AlcoholsSilica gel-DABCOAldehydesGood organic-chemistry.org
Propan-2-olRuthenate [RuO₄]⁻AcetoneNot specified ingentaconnect.com
PodophyllotoxinNone (in refluxing ethanol)PicropodophylloneNot specified researchgate.net

As a Chlorinating Agent in Targeted Organic Transformations

Chloramine-T is a valuable source of electrophilic chlorine, making it an effective chlorinating agent. patsnap.comorganic-chemistry.org In aqueous solution, it can hydrolyze to form hypochlorous acid (HOCl), a potent chlorinating species. patsnap.com This reactivity is harnessed for the targeted chlorination of various organic substrates.

In line with the principles of green chemistry, protocols have been developed that utilize Chloramine-T for chlorination under environmentally benign conditions. nih.govacs.org A significant example is the chlorination of imidazoheterocycles, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. nih.govnih.gov This transformation can be carried out efficiently using Chloramine-T under solvent-free ("neat") conditions at room temperature and open to the air. nih.govacs.org

This method offers several advantages, including high yields (up to 95%), short reaction times, wide applicability, and simple purification, often avoiding the need for column chromatography. nih.govacs.org The process is also scalable to the gram level. nih.govnih.gov The active chlorinating species is believed to be generated from the disproportionation of Chloramine-T in the presence of moisture. acs.org

Table 3: Solvent-Free Chlorination of Imidazo[1,2-a]pyridines with Chloramine-T

SubstrateReagentConditionsYield (%)Reference
Imidazo[1,2-a]pyridineChloramine-T (1 equiv.)Neat, Room Temp, 5 min95% nih.govacs.org
Various substituted Imidazo[1,2-a]pyridinesChloramine-TNeat, Room TempGood nih.govnih.gov
Benzo[d]imidazo[2,1-b]thiazolesChloramine-T (1.5 equiv.)80 °C, 4 hHigh acs.org

Beyond the specific green protocols for heterocycles, Chloramine-T is broadly used for the synthesis of various chlorinated organic compounds. patsnap.comorganic-chemistry.org Aromatic chlorides are crucial intermediates in organic synthesis, serving as building blocks for pharmaceuticals and agrochemicals. nih.gov Chloramine-T provides a reliable means to introduce chlorine atoms into organic molecules. patsnap.com For example, it can be used in the asymmetric synthesis of challenging acyclic α,α-disubstituted α-chlorinated ketimines with a high degree of stereoselectivity. organic-chemistry.org Its ability to act as a source of Cl+ makes it a versatile reagent for creating carbon-chlorine bonds in a variety of contexts. nih.govacs.org

As a Nitrene Source and for Aziridine (B145994) Formation

Chloramine-T is a well-established source for the in-situ generation of nitrenes, highly reactive nitrogen species, which are pivotal for the formation of aziridines. rsc.orgatamanchemicals.com Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are significant building blocks in organic synthesis due to their utility in creating nitrogen-containing molecules through regio- and stereoselective ring-opening reactions. nepjol.info

Stereoselective Aziridination of Alkenes (e.g., Stilbene)

Chloramine-T is effectively used in the aziridination of alkenes, such as stilbene, to produce N-arylsulfonyl aziridines. nepjol.info The reaction often employs a catalyst to facilitate the transfer of the nitrene group to the carbon-carbon double bond of the alkene.

One notable method involves the use of phenyltrimethylammonium (B184261) tribromide (PTAB) as a catalyst for the aziridination of trans-stilbene (B89595) with Chloramine-T derivatives. nepjol.info This process yields trans-2,3-diphenyl-N-arylsulfonyl aziridines stereospecifically and in good yields. nepjol.info The proposed mechanism suggests that PTAB acts as a source of a positive bromine species which initiates the catalytic cycle. nepjol.info The reaction of trans-stilbene with a Br⁺ source forms a bromonium ion, which is then opened by the tosyl-N-chloro anion (TsNCl⁻) from Chloramine-T. google.com Subsequent intramolecular cyclization leads to the formation of the aziridine ring. google.com

The stereospecificity of the reaction, where trans-stilbene yields the trans-aziridine, indicates a controlled reaction pathway. nepjol.info While some methods have shown poor stereospecificity, others, like the zirconooxaziridine-promoted aziridination, demonstrate high diastereoselectivity and stereospecificity for a variety of substituted alkenes. rsc.org The non-stereoselective nature observed in some instances, such as with heteropoly acid catalysts, suggests a stepwise reaction mechanism rather than a concerted one. researchgate.net

Table 1: Catalyst and Conditions for Aziridination of Stilbene with Chloramine-T

CatalystSubstrateProductYieldKey Features
Phenyltrimethylammonium tribromide (PTAB)trans-Stilbenetrans-2,3-diphenyl-N-arylsulfonyl aziridineGoodStereospecific
ZirconooxaziridineSubstituted AlkenesN-TosylaziridinesHighHigh diastereoselectivity and stereospecificity
Heteropoly Acid (PMA)trans-Stilbenecis- and trans-aziridine mixtureGoodNon-stereoselective

Synthesis of Vicinal Amino Alcohols via Sharpless Oxyamination

Chloramine-T is a key reagent in the Sharpless oxyamination (or aminohydroxylation) reaction, a powerful method for the synthesis of vicinal amino alcohols from alkenes. organic-chemistry.orgwikipedia.orgatamanchemicals.com These 1,2-amino alcohols are important structural motifs in many biologically active compounds and are valuable intermediates in organic synthesis. atamanchemicals.comwikipedia.org

The reaction is catalyzed by osmium tetroxide (OsO₄) and utilizes Chloramine-T as the nitrogen source and water as the oxygen source. organic-chemistry.orglibretexts.org The addition of chiral ligands, typically derived from dihydroquinine and dihydroquinidine, allows for the enantioselective synthesis of the amino alcohol products. organic-chemistry.org

The mechanism involves the formation of an imidotriooxoosmium(VIII) species from the reaction of OsO₄ with the deprotonated Chloramine-T. organic-chemistry.org This intermediate then undergoes a cycloaddition with the alkene to form an osmium(VI) azaglycolate. organic-chemistry.org Hydrolysis of this intermediate releases the vicinal amino alcohol and regenerates the osmium catalyst, allowing the catalytic cycle to continue. organic-chemistry.org The reaction generally proceeds with syn-selectivity, meaning the amino and hydroxyl groups are added to the same face of the double bond. organic-chemistry.org

The choice of the N-haloamide, including derivatives of Chloramine-T, and the chiral ligand can influence the regioselectivity of the addition. organic-chemistry.org While Chloramine-T is a widely used and commercially available reagent for this transformation, other N-haloamides have been developed to broaden the scope of the reaction. organic-chemistry.org

Role in Heterocyclic Compound Synthesis

Chloramine-T's utility extends beyond aziridination to the synthesis of a variety of other heterocyclic compounds. chemicalbook.comatamanchemicals.com It acts as a versatile cyclizing agent, facilitating the formation of several important five- and six-membered ring systems. wikipedia.orgchemicalbook.comatamanchemicals.comebi.ac.uk

Synthesis of Aziridines, Oxadiazoles, Isoxazoles, and Pyrazoles

As previously discussed, Chloramine-T is a primary reagent for the synthesis of aziridines. chemicalbook.comatamanchemicals.com Beyond this, it is instrumental in the synthesis of other heterocycles like oxadiazoles, isoxazoles, and pyrazoles. chemicalbook.comatamanchemicals.comsmolecule.com

For instance, Chloramine-T is used in the oxidative cyclization of Schiff bases to form 1,3,4-oxadiazole derivatives. heteroletters.org In this reaction, Schiff bases derived from aromatic aldehydes and carbohydrazides undergo selective cyclization in the presence of Chloramine-T to yield the corresponding oxadiazoles. heteroletters.org

Similarly, the synthesis of pyrazolines can be achieved by the reaction of aldehyde hydrazones with Chloramine-T, which generates nitrilimines in situ. researchgate.nettandfonline.com These nitrilimines then undergo 1,3-dipolar cycloaddition with alkenes to produce pyrazolines in good yields. researchgate.net Chloramine-T also facilitates the synthesis of 3,5-disubstituted isoxazoles. atamanchemicals.comsigmaaldrich.com

Catalytic Synthesis of Substituted Quinolines

Chloramine-T has been demonstrated to be an efficient catalyst for the synthesis of substituted quinolines. acgpubs.orgresearchgate.net In a notable application, 2-amino aryl ketones react smoothly with ketones in the presence of Chloramine-T to afford the corresponding quinoline (B57606) derivatives in very good yields. acgpubs.orgresearchgate.net The reactions are typically carried out in refluxing acetonitrile. acgpubs.org This method provides a straightforward and effective route to a variety of substituted quinolines, which are an important class of heterocyclic compounds with diverse biological activities. acgpubs.orggoogle.com

Table 2: Synthesis of Substituted Quinolines using Chloramine-T

Reactant 1Reactant 2CatalystSolventConditionProduct
2-Amino aryl ketoneKetoneChloramine-TAcetonitrileRefluxSubstituted quinoline

Formation of Fused Triazolothiadiazoles

Chloramine-T plays a crucial role in the synthesis of fused heterocyclic systems, such as 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. atamanchemicals.comsigmaaldrich.com These fused ring systems are of interest due to their potential biological activities. researchgate.net The synthesis involves the oxidative cyclization of N-heteroaryl-substituted hydrazones using Chloramine-T. atamanchemicals.comsigmaaldrich.com This reaction provides an efficient pathway to construct these complex heterocyclic structures. orgsyn.org The use of Chloramine-T as a clean oxidant is a key advantage in these synthetic procedures. orgsyn.org

Integration in Radiolabeling Methodologies

Chloramine-T serves as a pivotal reagent in the field of radiolabeling, particularly for the incorporation of radioiodine isotopes into biologically active molecules. Its primary function is to oxidize radioactive iodide (I⁻) to a more reactive electrophilic species, which can then readily participate in substitution reactions with susceptible functional groups on peptides and proteins. wikipedia.orgtaylorandfrancis.com

Incorporation of Iodine into Peptides and Proteins

The Chloramine-T method is a widely adopted technique for the radioiodination of peptides and proteins due to its simplicity and efficiency. taylorandfrancis.com The fundamental principle of this method lies in the oxidizing capability of Chloramine-T. In an aqueous solution, Chloramine-T releases hypochlorite, which acts as a potent oxidizing agent. atamanchemicals.com This species oxidizes iodide ions (I⁻) to an electrophilic form, believed to be iodine monochloride (ICl) or the hypoiodite (B1233010) ion (IO⁻). wikipedia.orgatamanchemicals.com

This reactive iodine species subsequently undergoes an electrophilic aromatic substitution reaction, primarily targeting the activated aromatic rings of specific amino acid residues within the peptide or protein structure. atamanchemicals.com The most susceptible target for this reaction is the phenol (B47542) side chain of tyrosine residues. wikipedia.orgmdpi.com The result is the covalent attachment of a radioiodine atom to the tyrosine ring, forming a stable radiolabeled biomolecule. mdpi.com While tyrosine is the principal site of iodination, histidine residues can also undergo this modification, albeit to a lesser extent. mdpi.com

The efficiency of the iodination reaction can be influenced by several factors, including the pH of the reaction medium. Studies have shown that the iodination of tyrosine is catalyzed by hydroxide (B78521) ions, with the reaction proceeding more rapidly at pH values above 7.5. nih.gov However, a significant challenge associated with the Chloramine-T method is the potential for oxidative damage to the protein or peptide itself. researchgate.net Chloramine-T is a strong oxidizing agent and can modify sensitive amino acid residues, such as methionine and cysteine, potentially compromising the biological activity of the labeled molecule. nih.govresearchgate.net Therefore, careful optimization of reaction conditions, including the concentration of Chloramine-T and reaction time, is crucial to maximize iodination yield while minimizing oxidative damage. nih.gov

Target Molecule TypeKey Amino Acid ResidueReaction Type
PeptidesTyrosine, HistidineElectrophilic Aromatic Substitution
ProteinsTyrosine, HistidineElectrophilic Aromatic Substitution

Applications with Radioiodine Isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I)

Chloramine-T is compatible with various radioisotopes of iodine, each selected based on the intended application of the radiolabeled molecule. atamanchemicals.commdpi.com The choice of isotope depends on factors such as its half-life, decay mode, and emission characteristics. mdpi.comrevvity.co.jp

Iodine-123 (¹²³I): With a half-life of 13.2 hours and gamma emissions suitable for single-photon emission computed tomography (SPECT), ¹²³I is frequently used for diagnostic imaging. mdpi.comnih.gov Chloramine-T facilitates the labeling of molecules like β-CIT, a dopamine (B1211576) transporter imaging agent, with ¹²³I for use in the diagnosis and monitoring of conditions such as Parkinson's disease. mdpi.comresearchgate.net

Iodine-125 (¹²⁵I): This isotope has a longer half-life of 59.4 days and emits low-energy gamma rays, making it ideal for in vitro assays, such as radioimmunoassays (RIAs), and for studying the pharmacokinetics and biodistribution of biomolecules. mdpi.comrevvity.co.jp The Chloramine-T method is routinely employed to label a wide array of proteins and peptides with ¹²⁵I for these research applications. nih.govrevvity.co.jp For instance, it has been used to label quetiapine (B1663577) and cyclobenzaprine (B1214914) with ¹²⁵I to investigate their potential as brain monitoring agents. ekb.eg

Iodine-131 (¹³¹I): As a beta-particle emitter with a half-life of 8.02 days, ¹³¹I is primarily utilized for therapeutic applications, where its emitted radiation can be used to destroy targeted cells, such as in cancer therapy. mdpi.comnih.gov Chloramine-T has been successfully used to label molecules like fulvestrant (B1683766) with ¹³¹I, creating a targeted radiopharmaceutical for potential use in breast cancer therapy. spandidos-publications.com A comparative study on the radiolabeling of β-CIT with ¹³¹I found that the Chloramine-T method was as effective as the Iodo-Gen® method, yielding high radiochemical purity and stability. mdpi.com

The versatility of the Chloramine-T method allows for its application across a spectrum of radioiodine isotopes, enabling the development of a diverse range of radiolabeled compounds for both diagnostic and therapeutic purposes.

RadioisotopeHalf-LifePrimary ApplicationExample of Labeled Molecule (using Chloramine-T)
¹²³I 13.2 hoursDiagnostic Imaging (SPECT)β-CIT mdpi.comresearchgate.net
¹²⁵I 59.4 daysIn Vitro Assays, PharmacokineticsQuetiapine, Cyclobenzaprine ekb.eg
¹³¹I 8.02 daysRadiotherapyFulvestrant spandidos-publications.com, β-CIT mdpi.com

Environmental Chemistry and Degradation Pathways of Chloramine T

Environmental Fate and Persistence Studies

The persistence of Chloramine-T in the environment is influenced by its intrinsic stability and its susceptibility to various degradation mechanisms.

Chloramine-T is characterized as readily biodegradable, indicating its capacity to be broken down by microorganisms in the environment carlroth.comsigmaaldrich.comatamanchemicals.comtrjfas.orgatamanchemicals.com. Studies have demonstrated a high rate of biodegradation, with reported degradation efficiencies of 90% to 92% over a 28-day period in oxygen depletion tests, consistent with OECD Test Guideline 301D carlroth.comsigmaaldrich.com. This rapid degradation contributes to its low bioaccumulation potential and its tendency to disappear quickly in natural settings, partly due to its high water solubility atamanchemicals.comtrjfas.org.

The primary breakdown product of Chloramine-T in aqueous environments is p-toluenesulfonamide (B41071) (p-TSA), which is formed stoichiometrically through a combination of hydrolysis and direct aqueous chlorination oup.comregulations.gov. Further research indicates that p-TSA itself is susceptible to biodegradation. A Pseudomonas sp. bacterium, isolated from activated sludge, has been shown to effectively utilize p-TSA as a substrate oup.com. This microbial degradation pathway for p-TSA involves an initial oxidation of its methyl group, leading to the transient formation of 4-hydroxymethylbenzenesulphonamide and subsequently 4-carboxybenzenesulphonamide. The latter is then converted into 3,4-dihydroxybenzoate and amidosulphurous acid, with the chemically unstable amidosulphurous acid immediately yielding sulphite and ammonium (B1175870) oup.com.

Table 1: Biodegradability Assessment of Chloramine-T

ParameterValueMethod/ObservationCitation
BiodegradabilityReadily biodegradableGeneral characterization, clinical trials carlroth.comsigmaaldrich.comatamanchemicals.comtrjfas.orgatamanchemicals.com
Biodegradation Rate (Chloramine-T)90-92% over 28 daysOECD Test Guideline 301D (oxygen depletion test) carlroth.comsigmaaldrich.com
Primary Breakdown Productp-toluenesulfonamide (p-TSA)Hydrolysis and direct aqueous chlorination regulations.gov
p-TSA BiodegradationYes, by Pseudomonas sp.Isolated from activated sludge; release of sulphate & ammonium oup.com
Bioaccumulation PotentialLowDue to high water solubility and rapid degradation atamanchemicals.comtrjfas.org

Photolytic degradation plays a role in the environmental attenuation of chloramines, including Chloramine-T. Studies have demonstrated that various chloramines, such as monochloramine, dichloramine, and trichloramine, can undergo degradation upon exposure to ultraviolet (UV) irradiation acs.org. The efficiency of this photodecay is wavelength-dependent, with investigations conducted at wavelengths including 222 nm, 254 nm, and 282 nm acs.org.

Oxidative Degradation Studies of Organic Contaminants Utilizing Chloramine-T

Chloramine-T is a potent oxidizing agent, and its capacity to degrade a wide array of organic contaminants, including various dyes and pharmaceutical compounds, has been extensively studied.

Chloramine-T has been effectively employed in the oxidative degradation of various organic dyes, contributing to the decolorization and detoxification of industrial effluents.

Indigocarmine: The degradation of Indigocarmine by Chloramine-T has been a subject of numerous kinetic and mechanistic investigations. This process is often significantly enhanced by the presence of transition metal catalysts, such as Vanadium(V) (V(V)), Cobalt(II) (Co(II)), and Manganese(II) (Mn(II)) researchgate.netjoac.infoijiset.comresearchgate.net. Kinetic studies consistently show a first-order dependence of the reaction rate on both Chloramine-T and Indigocarmine concentrations researchgate.netjoac.infoijiset.comresearchgate.net. Furthermore, a fractional-order dependence on the concentration of the catalyst and hydrogen ions ([H+]) is typically observed researchgate.netjoac.infoijiset.comresearchgate.net.

The oxidative degradation of Indigocarmine by Chloramine-T leads to a measurable decrease in the Chemical Oxygen Demand (COD) of the solution, indicating the breakdown of the organic dye into simpler, less oxygen-demanding compounds researchgate.netjoac.inforesearchgate.net. The reduction product of Chloramine-T, p-toluenesulfonamide, has generally been found to have no significant effect on the reaction rate, suggesting that it does not inhibit the catalytic cycle or the primary oxidation pathway researchgate.netjoac.infoijiset.comresearchgate.net. For instance, V(V)-catalyzed degradation of Indigocarmine by Chloramine-T has been kinetically studied at 303 K in acidic buffer media at pH 4.0 researchgate.netjoac.info. Similarly, Co(II)-catalyzed decolorization was investigated at 300 K in acidic buffer at pH 5.8 researchgate.net, and Mn(II)-catalyzed reactions were studied at 303 K at pH 4.0 ijiset.com.

Table 2: Kinetic Parameters for Indigocarmine Degradation by Chloramine-T

ParameterIndigocarmine Degradation (Example: V(V) Catalyzed)Citation
Order w.r.t. [Chloramine-T]First-order researchgate.netjoac.infoijiset.comresearchgate.net
Order w.r.t. [Indigocarmine]First-order researchgate.netjoac.infoijiset.comresearchgate.net
Order w.r.t. [Catalyst]Fractional-order researchgate.netjoac.infoijiset.comresearchgate.net
Order w.r.t. [H+]Fractional-order researchgate.netjoac.infoijiset.comresearchgate.net
Effect of p-toluenesulfonamideNo significant effect researchgate.netjoac.infoijiset.comresearchgate.net
Observed outcomeDecrease in Chemical Oxygen Demand (COD) researchgate.netjoac.inforesearchgate.net

Acid Red 18: The oxidative degradation of Acid Red 18 (AR18), an azo dye, by Chloramine-T (CAT) has been investigated in acidic media, typically under pseudo-first-order conditions where the initial concentration of the oxidant significantly exceeds that of the dye jetir.orgscispace.com. Kinetic studies reveal a first-order dependence on both the oxidant (Chloramine-T) and the dye (Acid Red 18) concentrations jetir.org. A fractional-order dependence on the hydrochloric acid (HCl) concentration is also observed jetir.org.

Similar to Indigocarmine degradation, the addition of p-toluenesulfonamide, the reduction product of Chloramine-T, retards the reaction rate, suggesting a potential involvement in a reversible step or product inhibition jetir.org. Stoichiometric analysis indicates that one mole of Acid Red 18 consumes one mole of Chloramine-T during the reaction jetir.org. Analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed to identify the oxidation products, which include naphthol and 1,2-diketo-naphthalene-3,6-disulfonic sodium salt, with p-toluenesulfonamide confirmed as the reduction product jetir.org. Complete decolorization of Acid Red 18 can be achieved within 24 hours under specific reaction conditions jetir.org.

Table 3: Kinetic Parameters and Products for Acid Red 18 Degradation by Chloramine-T

ParameterAcid Red 18 DegradationCitation
Order w.r.t. [Chloramine-T]First-order jetir.org
Order w.r.t. [Acid Red 18]First-order jetir.org
Order w.r.t. [HCl]Fractional-order jetir.org
Effect of p-toluenesulfonamideRetards reaction rate jetir.org
Stoichiometry (AR18:CAT)1:1 jetir.org
Oxidation ProductsNaphthol, 1,2-diketo-naphthalene-3,6-disulfonic sodium salt jetir.org
Reduction Productp-toluenesulfonamide jetir.org

Chloramine-T serves as an effective oxidant for the degradation of various pharmaceutical contaminants in aqueous systems acs.orggovtsciencecollegedurg.ac.inresearchgate.net. Research has explored its application in the removal of commonly detected drugs in wastewater.

For instance, studies have investigated the oxidative degradation of paracetamol (acetaminophen) by Chloramine-T acs.orggovtsciencecollegedurg.ac.in. These reactions are often catalyzed by metal ions such as Copper(II) (Cu(II)) or Nickel(II) (Ni(II)), which can significantly enhance the degradation efficiency govtsciencecollegedurg.ac.in. The primary abatement product identified from the degradation of paracetamol by Chloramine-T is benzoquinone govtsciencecollegedurg.ac.in.

Furthermore, Chloramine-T has been studied for its ability to oxidize fluoroquinolone antibiotics, including ciprofloxacin (B1669076) and norfloxacin (B1679917) researchgate.net. The kinetics of ciprofloxacin degradation by Chloramine-T have been examined in the presence of various micellar media (e.g., non-ionic surfactant TX-100, cationic surfactant CTAB, and anionic surfactant SDS) researchgate.net. These studies indicate that the reaction rate constant can be influenced by the micellar environment, with a decrease observed in the rate constant with increasing concentrations of non-ionic surfactants like TX-100 researchgate.net.

Despite its utility as an oxidant, it is generally recognized that chloramines exhibit lower removal efficiency for pharmaceutical compounds in water treatment processes compared to free chlorine who.int. Specifically, antibiotics such as sulfamethoxazole, trimethoprim, and erythromycin (B1671065) show high removal rates with free chlorine but comparatively low removal with chloramines who.int.

Kinetic and Mechanistic Studies of Chloramine-T Degradation

Kinetic and mechanistic investigations are fundamental to understanding the reactivity and degradation pathways of Chloramine-T, both as an oxidant and in its self-decomposition. Chloramine-T (ArSO2NClNa) is a strong electrolyte that generates various oxidizing species depending on the pH of the medium, which dictates its reactivity ijiset.comwikipedia.orgijtrd.com. In acidic solutions, the active species involved in oxidation reactions can include N-chloro-p-toluenesulfonamide (ArSO2NHCl), N,N-dichloro-p-toluenesulfonamide (ArSO2NCl2), and hypochlorous acid (HOCl) ijiset.com.

Kinetic studies across a range of degradation reactions consistently demonstrate a first-order dependence on the concentration of Chloramine-T researchgate.netjoac.infoijiset.comresearchgate.netjetir.orgresearchgate.netijtrd.comresearchgate.net. The order of reaction with respect to the substrate, whether it is a dye or a pharmaceutical, can vary but is often found to be first-order or fractional-order researchgate.netjoac.infoijiset.comresearchgate.netjetir.orgresearchgate.netijtrd.comresearchgate.net. A common observation in these kinetic studies is that the presence of p-toluenesulfonamide, the reduction product of Chloramine-T, often retards the reaction rate. This suggests that p-toluenesulfonamide may be involved in a reversible step within the reaction mechanism or act as a product inhibitor researchgate.netjoac.infoijiset.comresearchgate.netjetir.orgresearchgate.net.

Catalysts play a pivotal role in accelerating the degradation rates and influencing the specific mechanistic pathways of Chloramine-T oxidations. Various transition metal ions, including Vanadium(V), Cobalt(II), Manganese(II), Ruthenium(III), Osmium(VIII), Palladium(II), Copper(II), and Nickel(II), have been identified as effective catalysts researchgate.netjoac.infoijiset.comresearchgate.netacs.orggovtsciencecollegedurg.ac.inquestjournals.org. For instance, Osmium(VIII) has been shown to catalyze reactions intramolecularly through a redox cycle involving Os(VIII) and Os(VI) questjournals.org.

To elucidate the energy profile and characteristics of the transition state, thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) are frequently determined from Arrhenius plots researchgate.netjoac.infoijiset.comresearchgate.netjetir.orgresearchgate.net. Mechanistic proposals often involve the formation of intermediate complexes between the oxidant, the substrate, and the catalyst (if present), followed by electron transfer and subsequent decomposition steps researchgate.netjoac.infoijiset.comresearchgate.netjetir.orggovtsciencecollegedurg.ac.inresearchgate.net. The absence of polymerization when radical scavengers like acrylonitrile (B1666552) are introduced can be used to rule out the involvement of free radical intermediates in certain reaction mechanisms ijtrd.com.

The inherent degradation of Chloramine-T itself in aqueous environments primarily proceeds via hydrolysis and direct aqueous chlorination, yielding p-toluenesulfonamide as the main product regulations.gov. While photolysis may also contribute to this degradation, its extent relative to other pathways can vary depending on environmental conditions regulations.gov.

Analytical Methodologies for Chloramine T and Its Applications in Chemical Analysis

Quantitative Determination Methods for Chloramine-T

The accurate quantification of Chloramine-T is essential for its various applications. Several analytical methods, including spectrophotometric, electrochemical, titrimetric, and chromatographic techniques, have been developed and refined for this purpose.

Spectrophotometric Procedures (e.g., DPD Colorimetric Method)

Spectrophotometric methods offer a simple and sensitive means of determining Chloramine-T concentrations. One of the most common methods is the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method. usgs.govresearchgate.net This method is based on the principle that Chloramine-T, in the presence of a phosphate (B84403) buffer, reacts with DPD to produce a red-colored dye. fishersci.com The intensity of the color, which is proportional to the concentration of Chloramine-T, is measured photometrically at or near a wavelength of 515 nm or 520 nm. usgs.govfishersci.com

The DPD method is widely used for determining the chlorine residual in water and can be adapted for Chloramine-T analysis. instructables.com It has been demonstrated as a suitable surrogate for the more complex high-performance liquid chromatography (HPLC) method for monitoring Chloramine-T concentrations in fish culture facilities. usgs.govresearchgate.net A regression analysis comparing the DPD colorimetric method with HPLC showed a strong linear correlation, with an r² value of 0.9960. usgs.govresearchgate.net The average accuracy of the DPD method, in terms of percent recovery relative to HPLC, was found to be 101.5%. usgs.govresearchgate.net

Table 1: Comparison of DPD Colorimetric Method and HPLC for Chloramine-T Determination

ParameterValueReference
Correlation (r²)0.9960 usgs.govresearchgate.net
Average Accuracy101.5% usgs.govresearchgate.net
Wavelength515-520 nm usgs.govfishersci.com

Electrochemical Detection Methods (e.g., Amperometric Determination)

Electrochemical methods, particularly amperometric determination, provide a sensitive and selective approach for quantifying Chloramine-T. Amperometric sensors measure the change in current resulting from the electrochemical reduction or oxidation of Chloramine-T at an electrode surface. youtube.comendress.com

One approach involves the indirect detection of Chloramine-T. In this method, Chloramine-T oxidizes a species like p-aminophenylboronic acid to generate p-quinone imine (p-QI). The p-QI is then detected electrochemically at a glassy carbon electrode, offering high sensitivity and a wide detection range. researchgate.netresearchgate.net This indirect method can achieve a very low detection limit of 6 nM. researchgate.net

Another principle of amperometric sensors for chlorine-based compounds involves a membrane-separated system. youtube.comendress.com In this setup, species like hypochlorous acid (HOCl) diffuse through a membrane and are reduced at a working electrode (e.g., gold cathode), while an anode (e.g., silver/silver chloride) is oxidized. youtube.comendress.com The resulting current is proportional to the concentration of the analyte. youtube.comendress.com

Table 2: Performance Characteristics of an Indirect Amperometric Method for Chloramine-T

ParameterValueReference
Detection Limit6 nM researchgate.net
Linear Range50 nM to 100 µM researchgate.net
Relative Standard Deviation (for 10 µM sample)3.4% researchgate.net
Recovery (for 10 µM sample)115% researchgate.net

Titrimetric Methods (e.g., Iodometric, Potentiometric Titration)

Titrimetric methods are classical analytical techniques that remain valuable for the accurate determination of Chloramine-T.

Iodometric Titration: This is a widely used and reliable method for assaying Chloramine-T. The method involves treating an acidified solution of the sample with a known excess of potassium iodide. Chloramine-T oxidizes the iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate, typically using a starch indicator to detect the endpoint. scielo.br This method is the basis for the assay of many commercial Chloramine-T reagents.

Potentiometric Titration: This technique offers an instrumental alternative to visual indicators for endpoint detection, thereby reducing subjective errors. In the potentiometric titration of Chloramine-T, the potential of an indicator electrode is monitored as a titrant is added. A sharp change in potential signals the endpoint of the titration. medchemexpress.comclinisciences.com For instance, a known volume of a thiol solution can be titrated with a standard Chloramine-T solution using a potentiometric titration apparatus. medchemexpress.comclinisciences.com Potentiometric methods have also been employed to follow the oxidation of various reductants by Chloramine-T in buffered solutions of different pH values. core.ac.uk

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of Chloramine-T. HPLC methods are known for their high resolution, sensitivity, and specificity.

A common approach for the determination of Chloramine-T involves reversed-phase HPLC. In this technique, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. For instance, a mobile phase consisting of an acetonitrile-water mixture can be employed to separate Chloramine-T, which is then detected by a UV detector at a specific wavelength. researchgate.netajrconline.org

Chloramine-T as a Reagent in the Determination of Other Chemical Compounds

Beyond its direct analysis, Chloramine-T serves as a versatile oxidizing reagent in the quantitative determination of a wide array of other chemical compounds, particularly in the pharmaceutical field.

Spectrophotometric Determination of Drugs (e.g., using Rhodamine-B, Methyl Orange)

A common strategy involves the use of Chloramine-T in indirect spectrophotometric methods. In these methods, a known excess of Chloramine-T is added to the drug sample. The drug is oxidized, and the unreacted (residual) Chloramine-T is then determined by reacting it with a colored reagent, such as a dye. The change in the absorbance of the dye is measured, which is proportional to the amount of consumed Chloramine-T and, consequently, to the concentration of the drug.

Using Rhodamine-B: Several sensitive and selective spectrophotometric methods have been developed for the determination of various drugs using Chloramine-T and Rhodamine-B. researchgate.netiosrjournals.org The general principle involves the oxidation of the drug by a known excess of Chloramine-T in an acidic medium. The remaining Chloramine-T then bleaches the Rhodamine-B dye. The decrease in the absorbance of Rhodamine-B, typically measured around 557 nm, is correlated with the concentration of the drug. researchgate.netiosrjournals.orgekb.eg This method has been successfully applied to the analysis of drugs such as Gemifloxacin mesylate, Moxifloxacin hydrochloride, and Olanzapine. researchgate.netekb.eggovtsciencecollegedurg.ac.in

Using Methyl Orange: Similar to the Rhodamine-B method, Methyl Orange can be used as the indicator dye. ajrconline.orgresearchgate.net An excess of Chloramine-T is used to oxidize the target drug, and the unreacted Chloramine-T is then quantified by its bleaching effect on Methyl Orange. The absorbance is typically measured at around 510 nm. ajrconline.orgresearchgate.net This approach has been validated for the determination of drugs like Esomeprazole, Ciprofloxacin (B1669076), and Domperidone. ajrconline.orgresearchgate.net

Table 3: Examples of Drugs Determined Using Chloramine-T in Spectrophotometric Methods

DrugDye ReagentWavelength (nm)Beer's Law Range (µg/mL)Reference
EsomeprazoleMethyl Orange5101.5 - 4.5 ajrconline.orgresearchgate.net
CiprofloxacinMethyl Orange5102.0 - 14 ajrconline.orgresearchgate.net
DomperidoneMethyl Orange5101.5 - 10.5 ajrconline.orgresearchgate.net
Gemifloxacin mesylateRhodamine-B557Not Specified researchgate.netekb.eg
OlanzapineRhodamine-B550Not Specified govtsciencecollegedurg.ac.in
StavudineMethyl Orange5200.2 - 2.0 scielo.brscienceopen.com
Rosuvastatin CalciumRhodamine-B557Not Specified iosrjournals.org
Alfuzosine hydrochlorideRhodamine-B557Not Specified iosrjournals.org

Applications in Redox Titrations

Chloramine-T (CAT), the sodium salt of N-chloro-p-toluenesulfonamide, serves as a versatile and powerful oxidizing titrant in analytical chemistry. ijirset.compatsnap.com Its utility stems from its ability to act as a source of electrophilic chlorine, which readily oxidizes a wide array of inorganic and organic substances. sapub.orgpatsnap.com In acidic solutions, Chloramine-T can form species like dichloramine-T (TsNCl₂), hypochlorous acid (HOCl), and the protonated free acid (TsNHCl), which are potent oxidizing agents. sapub.org The standard electrode potential of the Chloramine-T/p-toluenesulfonamide (B41071) couple indicates its strong oxidizing nature, making it suitable for numerous titrimetric applications.

The titrations can be performed directly, where the analyte is titrated with a standard solution of Chloramine-T, or indirectly via back-titration. In the back-titration method, a known excess of Chloramine-T is added to the analyte, and the unreacted portion is subsequently determined, commonly by iodometric titration. scielo.br The endpoint of these titrations can be detected using various methods, including potentiometrically or with chemical indicators. du.edu.eg In some cases, the titrant itself can act as an indicator. savemyexams.com

Chloramine-T has been successfully employed for the determination of a diverse range of compounds. For instance, it is used in the quantitative analysis of important biological and pharmaceutical compounds such as ascorbic acid, the amino acid methionine, and the antitubercular drug isoniazid. libretexts.org The precision of these methods is often high, with results showing good agreement with established analytical protocols.

The following table summarizes the application of Chloramine-T in the redox titration of various analytes, detailing the reaction medium and the method of endpoint detection used.

AnalyteMediumEndpoint DetectionReference
Arsenic(III)Hydrochloric AcidPotentiometric
Antimony(III)Hydrochloric AcidPotentiometric
IodideSulfuric or Acetic AcidIodometric
Iron(II)Acidic MediumRedox Indicator
Ascorbic AcidAcidic MediumRedox Indicator (DPCP) libretexts.org
MethionineAcidic MediumRedox Indicator (DPCP) libretexts.org
IsoniazidAcidic MediumRedox Indicator (DPCP) libretexts.org
StavudineHydrochloric AcidIodometric Back-Titration scielo.br
TetracyclineAlkaline MediumSpectrophotometric scielo.br
DoxycyclineAlkaline MediumSpectrophotometric scielo.br
PhenothiazinesSulfuric AcidIodometric Back-Titration
ThiosemicarbazidepH 4Iodometric researchgate.net
Dimethyl-sulphoxidepH 4-4.5 researchgate.net
TriphenylphosphineAcidic Medium researchgate.net

This table is generated based on data from multiple sources.

Quantitative Analysis of Functional Groups

The reactivity of Chloramine-T with a broad spectrum of functional groups makes it an invaluable reagent for their quantitative determination. sapub.org Its ability to undergo specific and stoichiometric reactions allows for the accurate analysis of various organic moieties. These analytical methods are crucial in pharmaceutical analysis, quality control, and synthetic chemistry.

Chloramine-T is particularly effective in the analysis of sulfur-containing functional groups. For example, it can quantitatively oxidize thiols (mercaptans) to disulfides. This reaction forms the basis for the titrimetric determination of thiol-containing compounds. Similarly, amino acids such as cysteine and methionine are readily oxidized by Chloramine-T, enabling their quantification in various samples. patsnap.com

Aldehydes are another class of compounds that can be determined using Chloramine-T. The oxidation of aldehydes to the corresponding carboxylic acids proceeds quantitatively under controlled conditions, typically in an alkaline medium. researchgate.net Kinetic studies of these reactions have shown that the rate is often dependent on the concentrations of the aldehyde, Chloramine-T, and alkali, allowing for the development of robust analytical procedures. researchgate.net

Furthermore, Chloramine-T is utilized for determining the degree of unsaturation in organic molecules, such as polymers, by quantifying the iodine value. researchgate.net The reaction involves the addition of the halogen across the double bonds, and the consumption of the reagent is measured to calculate the iodine value.

The stoichiometry of the reaction between Chloramine-T and the functional group is a critical aspect of the analysis. Detailed kinetic and mechanistic studies have established the molar ratios for many reactions. For instance, the oxidation of L-tryptophan and N-acetyl alanine (B10760859) by Chloramine-T follows a 1:1 stoichiometry. sapub.orgcentralasianstudies.org In contrast, the oxidation of lactic acid consumes two moles of Chloramine-T per mole of the acid. sapub.org This precise stoichiometric relationship is fundamental to the accuracy of the quantitative analysis.

The following table provides examples of functional groups and specific compounds that can be quantitatively analyzed using Chloramine-T, along with the established reaction stoichiometry.

Functional Group/CompoundStoichiometry (Analyte:CAT)Analytical MethodReference
Aldehyde (e.g., Ethanal, Propanal)1:1 (in alkaline medium)Titrimetric researchgate.net
Amino Acid (L-Tryptophan)1:1Spectrofluorometric sapub.org
Amino Acid (N-acetyl alanine)1:1Kinetic Study centralasianstudies.org
Hydroxy Acid (Lactic Acid)1:2Spectrophotometric sapub.org
Thiol (Mercaptan)2:1 (RSH to RSSR)Titrimetric
Schiff Base1:1Kinetic Study ijirset.com
Drug (Stavudine)1:1Titrimetric/Spectrophotometric scielo.br
Drug (Phenylephrine)1:1 (oxidized product)Spectrophotometric/Voltammetric ijpsr.com
Polymer (for Iodine Value)VariesTitrimetric researchgate.net

This table is generated based on data from multiple sources.

Theoretical and Computational Investigations of Chloramine T Reactivity

Quantum Chemical Studies of Reaction Intermediates

The reactivity of Chloramine-T in aqueous solutions is governed by a complex set of equilibria that produce various reactive species. nih.gov Quantum chemical calculations have been instrumental in identifying these intermediates and understanding their roles. Depending on the pH of the solution, Chloramine-T (TsNClNa) can give rise to species such as the free acid N-chloro-p-toluenesulfonamide (TsNHCl), dichloramine-T (TsNCl₂), hypochlorous acid (HOCl), and the N-chloro-p-toluenesulfonamide anion (TsNCl⁻). nih.govsapub.org Computational studies help determine the relative concentrations and reactivity of these species under different conditions.

In acidic solutions, the probable oxidizing species computationally identified are TsNHCl, TsNCl₂, HOCl, and the protonated form H₂OCl⁺. sapub.org In contrast, under alkaline conditions, the expected reactive species are TsNHCl, HOCl, and TsNCl⁻, as dichloramine-T and H₂OCl⁺ are not stable in this environment. sapub.org

Density Functional Theory (DFT) calculations have been employed to explore the energy profiles of specific reaction pathways, such as the oxidative addition of dichloramine-T to a copper catalyst. researchgate.net These studies calculate the energy barriers for the formation of radical intermediates, for instance, the N-centered radical [TsNCl]•, and determine the relative energies of the resulting carbon-centered radical species, providing a detailed picture of the intermediates that are difficult to observe experimentally. researchgate.net

Table 1: Computationally Identified Reactive Species from Chloramine-T in Aqueous Solution

Species Name Chemical Formula Predominant Condition Role
N-chloro-p-toluenesulfonamide C₇H₈ClNO₂S (TsNHCl) Acidic, Alkaline Active Oxidizing/Chlorinating Species
Dichloramine-T C₇H₇Cl₂NO₂S (TsNCl₂) Acidic Oxidizing Species
Hypochlorous acid HOCl Acidic, Alkaline Oxidizing/Chlorinating Species
N-chloro-p-toluenesulfonamide anion C₇H₇ClNO₂S⁻ (TsNCl⁻) Alkaline Reactive Species
Protonated Hypochlorous acid H₂OCl⁺ Acidic Oxidizing Species

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the exploration of entire reaction pathways, providing a step-by-step map of chemical transformations from reactants to products. A crucial aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate—which control the kinetics of a reaction.

For instance, in the chlorine exchange reaction between Chloramine-T and secondary amines, kinetic studies combined with theoretical considerations proposed a mechanism involving a cyclic, six-membered transition state that incorporates a molecule of water. nih.govnih.gov This model suggests a pathway where the un-ionized species of both Chloramine-T and the amine react, facilitated by the water molecule, rather than a direct ionic interaction. nih.gov

DFT calculations have been used to map the energy profiles for complex, multi-step reactions. In a copper-mediated chlorination reaction using dichloramine-T, computational models were used to calculate the energy barriers for distinct mechanistic steps, including the Hydrogen Atom Transfer (HAT) reaction and the subsequent chlorination step. researchgate.net By comparing the energy barriers for different potential reaction sites, these models can successfully predict the site selectivity observed experimentally. researchgate.net

Kinetic studies on the reaction between chloramine (B81541) disinfectants and hydrogen peroxide have determined activation energies through Arrhenius plots, which can be correlated with computational models of the reaction's transition state. For the reaction with monochloramine and dichloramine, the activation energies were found to be 51.5 ± 3.7 and 75.8 ± 5.1 kJ mol⁻¹, respectively, providing quantitative data that any proposed computational pathway must replicate. nih.gov

Table 2: Experimental Activation Energies for Chloramine Reactions

Reaction Activation Energy (Ea) in kJ mol⁻¹
Monochloramine + Hydrogen Peroxide 51.5 ± 3.7
Dichloramine + Hydrogen Peroxide 75.8 ± 5.1

Data sourced from kinetic studies of chloramine reactions. nih.gov

Theoretical Approaches to Structure-Activity Relationships in Chloramine-T Mediated Reactions

Theoretical approaches are pivotal in understanding structure-activity relationships (SAR), explaining how changes in the molecular structure of reactants affect the reaction rate and mechanism. By studying analogues of Chloramine-T, researchers can decouple the electronic and steric effects that influence reactivity.

This theoretical framework, where structural modifications are correlated with kinetic data, allows for the validation of proposed mechanisms. The finding that the reaction likely proceeds through a six-membered ring transition state incorporating water was a direct result of these SAR studies, which provided evidence against a simple, direct chlorine transfer. nih.gov Such theoretical SAR studies are essential for refining mechanistic hypotheses and for the rational design of new reagents with tailored reactivity.

Q & A

Q. What experimental methods validate the role of enol anions in Chloramine-T-mediated oxidation of aldehydes?

Researchers determine the rate law by varying concentrations of Chloramine-T, aldehyde, and hydroxide ions under alkaline conditions. Experimental observations (e.g., first-order dependence on all three components) confirm that the enol anion is the reactive species. For aldehydes incapable of enolization (e.g., formaldehyde), negligible oxidation occurs, supporting the proposed mechanism .

Q. How is Chloramine-T used to quantify oxidative protein damage in biochemical assays?

Chloramine-T serves as a calibrator in the Advanced Oxidation Protein Products (AOPP) assay. Solutions of Chloramine-T (0–100 µM) are used to generate a standard curve, with absorbance measured at 340 nm. Results are expressed as µM Chloramine-T equivalents, ensuring consistency in oxidative stress quantification .

Q. What precautions are critical when handling Chloramine-T in laboratory settings?

Chloramine-T waste must be segregated and disposed of via certified hazardous waste management. Safety protocols include avoiding inhalation/ingestion, using protective equipment, and adhering to pH stability guidelines (e.g., aqueous solutions are slightly basic, pH ~8.5) to prevent decomposition .

Q. How is stoichiometry determined in Chloramine-T oxidation reactions?

Excess Chloramine-T is reacted with a limiting substrate (e.g., EDTA or ketones) under controlled conditions. Unreacted Chloramine-T is titrated using iodometric methods or UV-Vis spectroscopy. For example, 7 moles of Chloramine-T are consumed per mole of EDTA oxidized in acidic media .

Q. What controls are essential in electrophysiological studies using Chloramine-T to modify sodium channels?

Studies on Nav1.4 channels require controls for pH, temperature, and Chloramine-T concentration. Post-treatment validation (e.g., patch-clamp electrophysiology) ensures that inactivation removal (>50%) is not confounded by nonspecific oxidative effects .

Advanced Research Questions

Q. How do researchers resolve contradictions between proposed mechanisms and kinetic data in Chloramine-T oxidations?

Discrepancies, such as the independence of hydroxide ion concentration in certain rate laws, are addressed by testing alternative mechanisms. For instance, Scheme I (enol anion pathway) is validated through ethanol’s retarding effect and negative entropy of activation, while Scheme II (aldehyde pathway) is disproven due to mismatched kinetic orders .

Q. What experimental strategies optimize Chloramine-T concentration in radiochemical synthesis?

Titration experiments identify optimal Chloramine-T amounts (e.g., 150 µg for ¹²⁵I-Zaleplon synthesis). Excess oxidant (>250 µg) leads to side products via overhalogenation, monitored via TLC or HPLC. Reaction time and temperature (e.g., RT vs. 90°C) are also optimized to balance yield and stability .

Q. How does Osmium(VIII) catalysis alter the kinetics of Chloramine-T-mediated ketone oxidations?

Osmium(VIII) forms a complex with Chloramine-T in the rate-determining step, accelerating enol anion oxidation. Kinetic studies reveal first-order dependence on Chloramine-T and catalyst, with fractional orders for alkali (~−0.82) and ketone (~0.3). Ionic strength tests confirm the absence of electrolyte effects, supporting the proposed mechanism .

Q. What approaches validate the exclusion of HOCl as a reactive species in acidic Chloramine-T reactions?

Hydrolytic HOCl generation is ruled out by kinetic independence from hydroxide ions and lack of inhibition by p-toluenesulphonamide (RNH₂). Rate laws showing first-order dependence on Chloramine-T (not HOCl) further exclude its role .

Q. How are activation parameters and ionic strength used to identify rate-determining steps in Chloramine-T reactions?

Activation entropy (ΔS‡) and enthalpy (ΔH‡) are calculated from Arrhenius plots. A negative ΔS‡ (−120 to −160 J/mol·K) suggests a structured transition state involving charged species (e.g., enol anion). Ionic strength tests showing negligible rate changes confirm non-ionic interactions in the rate-determining step .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.